[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid
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Overview
Description
[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is a boronic acid derivative with the chemical formula C9H14BNO4S. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Mechanism of Action
Target of Action
The primary target of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoborane, such as this compound, with a halide or triflate under basic conditions .
Mode of Action
The this compound interacts with its targets through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoborane group, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including conjugated systems of alkenes, styrenes, or biaryl compounds .
Pharmacokinetics
The compound’s success in the suzuki-miyaura cross-coupling reaction is attributed to its stability, ease of preparation, and environmental benignity .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires basic conditions . Furthermore, the reaction is known for its tolerance to various functional groups, contributing to its wide applicability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The ethylsulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethylsulfonylamino group, making it less versatile in certain reactions.
4-Methylphenylboronic acid: Similar structure but without the ethylsulfonylamino group, leading to different reactivity.
4-Aminomethylphenylboronic acid: Contains an amino group instead of the ethylsulfonylamino group, resulting in different chemical properties.
Uniqueness
The presence of the ethylsulfonylamino group in [4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid imparts unique reactivity and selectivity, making it a valuable reagent in organic synthesis and various scientific applications .
Properties
IUPAC Name |
[4-[(ethylsulfonylamino)methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4S/c1-2-16(14,15)11-7-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCYTDXDVUMVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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